molecular formula C6H4Br2Mg B3045676 Magnesium, bromo(3-bromophenyl)- CAS No. 111762-31-3

Magnesium, bromo(3-bromophenyl)-

Cat. No. B3045676
CAS RN: 111762-31-3
M. Wt: 260.21 g/mol
InChI Key: XGGHCVMWTQXPOV-UHFFFAOYSA-M
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Description

“Magnesium, bromo(3-bromophenyl)-” is an organometallic compound . It has the molecular formula C6H4Br2Mg and a molecular weight of 260.209 Da .

Scientific Research Applications

Organic Synthesis Applications

Magnesium-based reagents, such as bromophenyl magnesium, are crucial in organic synthesis for constructing complex molecules. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride demonstrates its utility in synthesizing functionalized pyridine derivatives, which are key intermediates in pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004). Additionally, bromophenyl magnesium reagents have been used for regioselective ring-opening reactions, further highlighting their versatility in organic synthesis (Hebeisen et al., 2011).

Materials Science and Coordination Chemistry

Magnesium-based compounds also find applications in materials science and coordination chemistry. For instance, magnesium(II) complexes derived from bromophenyl groups exhibit promising photo-physical, antioxidant, and antifungal properties, making them suitable for various technological applications (Amiri et al., 2021). Moreover, the synthesis of para-bromophenyl[tris(pyrazolyl)]borate complexes of magnesium highlights their potential as ligands in bioorganometallic systems, which could have implications in medicinal chemistry and catalysis (Zagermann et al., 2009).

Biomedical Applications

In the biomedical domain, magnesium-based biomaterials are being explored for their biocompatibility and potential as biodegradable implants. Magnesium alloys, due to their similar mechanical properties to human bone and biodegradability, are considered promising candidates for orthopedic applications. Research has focused on controlling the degradation rate of magnesium to ensure it matches the healing process, eliminating the need for secondary surgeries (Sezer et al., 2018). Additionally, the role of magnesium in stabilizing amorphous calcium carbonate in biomineralization processes highlights its significance in developing biomimetic materials (Politi et al., 2010).

Mechanism of Action

Target of Action

Magnesium, bromo(3-bromophenyl)-, also known as 4-Bromophenylmagnesium bromide , is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of these reagents are electrophilic carbon atoms found in carbonyl groups .

Mode of Action

The mode of action of Magnesium, bromo(3-bromophenyl)- involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The resulting compound after the reaction is typically a secondary or tertiary alcohol .

Biochemical Pathways

The use of Magnesium, bromo(3-bromophenyl)- in biochemical pathways often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . This reaction is widely used in organic synthesis, including the pharmaceutical industry .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it is typically prepared and used in an inert atmosphere to prevent degradation . The compound’s reactivity also suggests that it would likely be rapidly metabolized in biological systems.

Result of Action

The primary result of the action of Magnesium, bromo(3-bromophenyl)- is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals . The ability to form carbon-carbon bonds makes Grignard reagents a valuable tool in organic synthesis .

Action Environment

The action of Magnesium, bromo(3-bromophenyl)- is highly dependent on the environment. As mentioned, it is sensitive to air and moisture, requiring an inert atmosphere for its preparation and use . Additionally, the temperature and solvent used can also impact the reaction. Common solvents include diethyl ether and tetrahydrofuran (THF), which can solvate the magnesium (II) center .

properties

IUPAC Name

magnesium;bromobenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGHCVMWTQXPOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(3-bromophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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